![molecular formula C18H17N3O4S B2737416 N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872723-60-9](/img/structure/B2737416.png)
N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H17N3O4S and its molecular weight is 371.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethoxyphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyridazine and furan rings. The synthetic route typically includes:
- Formation of the pyridazine ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the furan moiety : This can be accomplished via electrophilic substitution or cycloaddition reactions.
- Sulfanylation : The introduction of a sulfur atom to link the furan and pyridazine rings is critical for biological activity.
- Acetamide formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing furan and pyridazine moieties have shown significant cytotoxicity against various cancer cell lines:
Compound Type | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Pyridazine Derivative | A549 (Lung Cancer) | 10.28 | |
Furan-Pyridazine Hybrid | HEPG2 (Liver Cancer) | 5.41 | |
Sulfanyl Derivative | MCF-7 (Breast Cancer) | 22.19 |
These results indicate that modifications to the core structure can enhance antiproliferative activity.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been reported to inhibit specific kinases implicated in cancer progression.
- Induction of Apoptosis : Studies suggest that these compounds may promote programmed cell death in cancer cells through intrinsic pathways.
- Modulation of Signal Transduction Pathways : Targeting pathways such as MAPK/ERK and PI3K/Akt could be crucial for their anticancer effects.
Case Studies
Several case studies have been documented regarding related compounds:
- Study on Pyridazine Derivatives : A study evaluated a series of pyridazine derivatives for their anticancer properties, revealing that those with sulfur substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines compared to their non-sulfur analogs .
- Furan-Based Compounds : Research focusing on furan-containing compounds demonstrated significant inhibitory effects on tumor growth in xenograft models, suggesting that the incorporation of furan enhances bioactivity .
- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis indicated that modifications at specific positions on the pyridazine ring significantly affect biological activity, emphasizing the importance of molecular structure in drug design .
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-23-12-5-6-13(16(10-12)24-2)19-17(22)11-26-18-8-7-14(20-21-18)15-4-3-9-25-15/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPUUGMATYZGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。